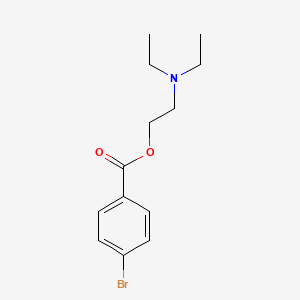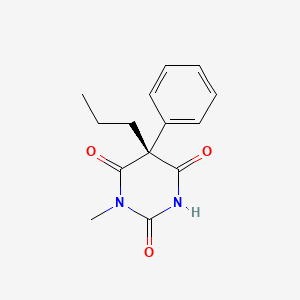
1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline is an organosilicon compound characterized by its unique structure, which includes two silicon atoms and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts are frequently used.
Temperature: The reaction is usually carried out at elevated temperatures, often between 50-100°C.
Solvent: Solvents such as toluene or hexane are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into different organosilicon compounds.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenated compounds or organometallic reagents are often employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions are crucial in its applications in materials science and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,4,4,6-Pentamethyl-2,3-dihydronaphthalene
- 1,2,2,6,6-Pentamethyl-4-piperidone
- 2,2,4,6,6-Pentamethylheptane
Uniqueness
1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline is unique due to its dual silicon atoms and multiple methyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
51342-13-3 |
|---|---|
Fórmula molecular |
C9H20Si2 |
Peso molecular |
184.42 g/mol |
Nombre IUPAC |
1,1,2,2,4-pentamethyl-3,6-dihydrodisiline |
InChI |
InChI=1S/C9H20Si2/c1-9-6-7-10(2,3)11(4,5)8-9/h6H,7-8H2,1-5H3 |
Clave InChI |
OATJZRYQCRIPTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC[Si]([Si](C1)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)


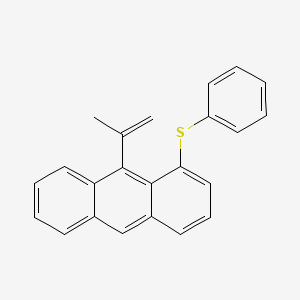
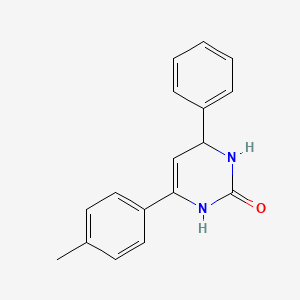
![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)
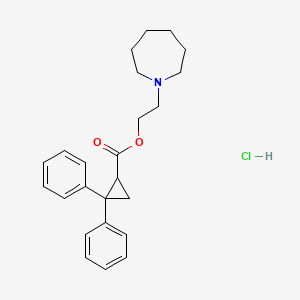
![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)

